REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CC(C)([O-])C.[K+].C1COCC1.[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=1F>CN(C=O)C>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=1[O:12][CH:10]1[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
9.96 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (15% ethyl acetate in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC2CN(C2)C(=O)OC(C)(C)C)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |